molecular formula C19H22ClN5O2 B565010 Trazodone N-Oxide CAS No. 55290-68-1

Trazodone N-Oxide

Cat. No.: B565010
CAS No.: 55290-68-1
M. Wt: 387.868
InChI Key: WPWLJYFNNKOAFU-UHFFFAOYSA-N
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Description

Trazodone N-Oxide is a derivative of trazodone, a well-known antidepressant. Trazodone itself is a triazolopyridine derivative that functions as a serotonin receptor antagonist and reuptake inhibitor. This compound retains the core structure of trazodone but includes an additional oxygen atom, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Trazodone N-Oxide typically involves the oxidation of trazodone. One common method is the reaction of trazodone with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often include maintaining a controlled temperature and using an appropriate solvent to ensure the complete conversion of trazodone to its N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out in alkaline aqueous media at elevated temperatures, typically above 90°C . This method allows for efficient production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Trazodone N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur under specific conditions, potentially leading to the formation of more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.

    Substitution: The compound can participate in substitution reactions where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Peracids such as perbenzoic acid or peroxyacetic acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: Trazodone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trazodone N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trazodone N-Oxide is similar to that of trazodone but may involve additional pathways due to the presence of the N-oxide group. Trazodone primarily acts by inhibiting the reuptake of serotonin and blocking histamine and alpha-1-adrenergic receptors . The N-oxide group may enhance or modify these interactions, potentially leading to different pharmacological effects.

Comparison with Similar Compounds

    Trazodone: The parent compound, used primarily as an antidepressant.

    Nefazodone: Another serotonin receptor antagonist and reuptake inhibitor with a similar structure.

    Mirtazapine: An antidepressant with a different mechanism but some structural similarities.

Uniqueness: Trazodone N-Oxide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its therapeutic effects and side effect profile compared to similar compounds.

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWLJYFNNKOAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203794
Record name Trazodone N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55290-68-1
Record name Trazodone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trazodone N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAZODONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNV4RP0XXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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